

A Comparative Spectroscopic Guide: ^1H and ^{13}C NMR Analysis of Dimethyl Methylsuccinate

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Compound of Interest

Compound Name: *Dimethyl methylsuccinate*

Cat. No.: *B158938*

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This guide provides a detailed comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **dimethyl methylsuccinate** and its structural analog, dimethyl succinate. The data presented, including chemical shifts and signal multiplicities, offers a foundational reference for the structural elucidation and purity assessment of these compounds, which are relevant in various chemical and pharmaceutical syntheses.

^1H and ^{13}C NMR Spectral Data Comparison

The introduction of a methyl group on the succinate backbone in **dimethyl methylsuccinate** leads to distinct changes in the NMR spectra compared to the unsubstituted dimethyl succinate. These differences are summarized in the tables below.

Table 1: ^1H NMR Data Comparison in CDCl_3

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
Dimethyl Methylsuccinate	CH ₃ (on backbone)	1.23	Doublet (d)
CH ₂	2.43 - 2.74	Multiplet (m)	
CH	2.93	Multiplet (m)	
OCH ₃ (ester 1)	3.68	Singlet (s)	
OCH ₃ (ester 2)	3.70	Singlet (s)	
Dimethyl Succinate	CH ₂	2.63	Singlet (s)
OCH ₃	3.69	Singlet (s)	

Note: Data for **dimethyl methylsuccinate** is based on the (R)-(+)-enantiomer. The multiplets for the CH₂ and CH protons in **dimethyl methylsuccinate** are complex due to diastereotopicity and second-order effects.

Table 2: ¹³C NMR Data Comparison in CDCl₃

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
Dimethyl Methylsuccinate	CH ₃ (on backbone)	16.8
CH ₂	35.5	
CH	39.4	
OCH ₃ (ester 1)	51.7	
OCH ₃ (ester 2)	52.1	
C=O (ester 1)	171.9	
C=O (ester 2)	175.1	
Dimethyl Succinate	CH ₂	28.8
OCH ₃	51.8	
C=O	172.7	

Experimental Protocols

The following is a general protocol for the acquisition of ^1H and ^{13}C NMR spectra for small organic molecules like **dimethyl methylsuccinate** and dimethyl succinate.

Sample Preparation

- **Sample Quantity:** Weigh approximately 5-10 mg of the purified ester.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl_3) is a common choice for these esters.
- **Dissolution:** Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

^1H NMR Spectroscopy:

- **Pulse Sequence:** A standard single-pulse experiment (e.g., zg30 on a Bruker instrument).
- **Number of Scans (ns):** 16 to 64 scans, depending on the sample concentration.
- **Acquisition Time (aq):** Approximately 2-4 seconds.
- **Relaxation Delay (d1):** 1-5 seconds. A longer delay is necessary for accurate integration in quantitative studies.
- **Spectral Width:** A range of approximately 12-16 ppm is typically sufficient.

^{13}C NMR Spectroscopy:

- **Pulse Sequence:** A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument) to obtain a spectrum with singlets for each carbon.
- **Number of Scans (ns):** A significantly larger number of scans is required compared to ^1H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- **Acquisition Time (aq):** Approximately 1-2 seconds.
- **Relaxation Delay (d1):** 2-5 seconds. For quantitative ^{13}C NMR, longer relaxation delays and inverse-gated decoupling are necessary.
- **Spectral Width:** A range of approximately 0-220 ppm.

Data Processing and Analysis

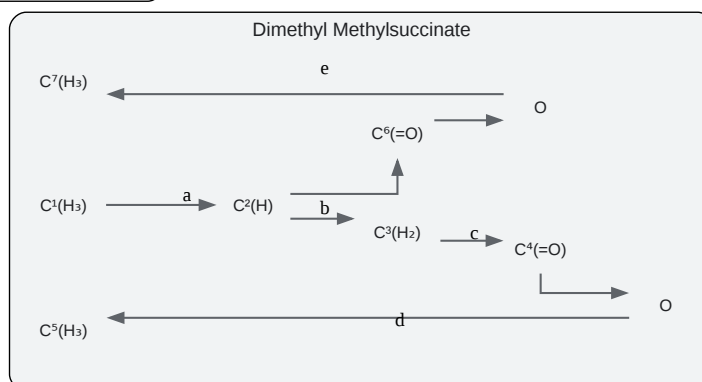
- **Fourier Transform:** The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
- **Phase Correction:** The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- **Baseline Correction:** A flat baseline is established across the spectrum.
- **Referencing:** The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (for CDCl_3 , $\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).
- **Peak Picking and Integration:** The chemical shift of each peak is determined, and for ^1H NMR, the relative area of each signal is integrated to determine the proton ratios.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of **dimethyl methylsuccinate** with its proton and carbon assignments, and a general workflow for NMR spectral analysis.

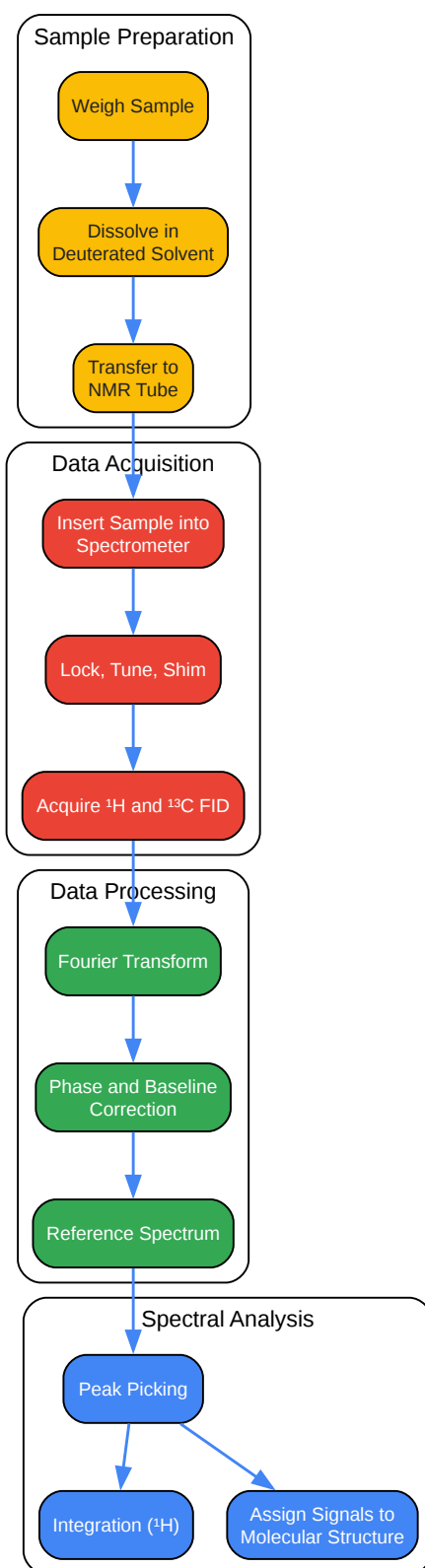
¹³C NMR Assignments

¹H NMR Assignments



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Caption: Structure and NMR assignments for **dimethyl methylsuccinate**.



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Caption: General workflow for NMR spectral analysis.

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